2,4-cis-Piperidine-2,4-dicarboxylic acid
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Overview
Description
(2R,4S)-rel-Piperidine-2,4-dicarboxylic acid is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of piperidine-2,4-dione derivatives.
Reduction: Formation of piperidine-2,4-diol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
(2R,4S)-rel-Piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the carboxylic acid groups.
Piperidine-2,6-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions on the ring.
Piperidine-3,5-dicarboxylic acid: A compound with carboxylic acid groups at the 3 and 5 positions, offering different chemical properties.
Uniqueness: (2R,4S)-rel-Piperidine-2,4-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemistry is crucial for its role in chiral synthesis and its potential therapeutic applications .
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R,4S)-piperidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI Key |
WXUOEIRUBILDKO-CRCLSJGQSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
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